molecular formula C33H50O4 B150071 Dehydroeburicoic acid monoacetate

Dehydroeburicoic acid monoacetate

Cat. No.: B150071
M. Wt: 510.7 g/mol
InChI Key: AYHCPTDPDUADTK-DLCVLMBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is known for its potential biological activities and is primarily used in scientific research.

Mechanism of Action

Target of Action

Dehydroeburicoic acid monoacetate (DEA) is a lanostane triterpenoid isolated from Wolfiporia cocos . It primarily targets the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . These targets play a crucial role in managing oxidative stress and maintaining cellular homeostasis.

Mode of Action

DEA engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion . This dual inhibition mechanism allows DEA to effectively manage oxidative stress conditions.

Biochemical Pathways

The primary biochemical pathway affected by DEA is the Nrf2 pathway . DEA promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . This results in the enhancement of the body’s antioxidant defense system, thereby mitigating oxidative stress.

Result of Action

The molecular and cellular effects of DEA’s action include the restoration of mitochondrial dysfunction induced by ethanol and the generation of antioxidant activity in the alcoholic liver disease (ALD) cell model . These effects contribute to DEA’s potential therapeutic benefits against ALD.

Action Environment

The action, efficacy, and stability of DEA can be influenced by various environmental factors. For instance, DEA should be stored at 4°C, sealed, and away from moisture and light . In addition, the compound’s solubility in DMSO can be significantly affected by humidity . Therefore, the environment plays a crucial role in the effective use and storage of DEA.

Biochemical Analysis

Biochemical Properties

Dehydroeburicoic acid monoacetate interacts with various biomolecules, including enzymes and proteins. It has been reported to act as a dual inhibitor of the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . It also restores the mitochondrial dysfunction induced by ethanol and generates antioxidant activity in the alcoholic liver disease (ALD) cell model with minimal toxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity .

Preparation Methods

Dehydroeburicoic acid monoacetate is typically synthesized from dehydroeburicoic acid through an acetylation reaction. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3-position of dehydroeburicoic acid.

Chemical Reactions Analysis

Dehydroeburicoic acid monoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Dehydroeburicoic acid monoacetate is unique among lanostane triterpenoids due to its specific acetylation at the 3-position. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHCPTDPDUADTK-DLCVLMBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroeburicoic acid monoacetate
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Dehydroeburicoic acid monoacetate
Reactant of Route 3
Dehydroeburicoic acid monoacetate
Reactant of Route 4
Dehydroeburicoic acid monoacetate
Reactant of Route 5
Dehydroeburicoic acid monoacetate
Reactant of Route 6
Dehydroeburicoic acid monoacetate
Customer
Q & A

Q1: What is the significance of the p53 status of lung adenocarcinoma cells in relation to dehydroeburicoic acid monoacetate's cytotoxicity?

A2: Interestingly, the study found that this compound exhibited cytotoxicity towards lung adenocarcinoma cell lines with different p53 statuses []. This suggests that the compound's mechanism of action is not solely dependent on the p53 pathway, which is often mutated in cancer cells. This finding highlights the potential of this compound as a therapeutic agent for a broader range of lung adenocarcinoma subtypes, including those with p53 mutations.

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